molecular formula C23H27N3O2 B2684090 1'-Ethyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 899727-80-1

1'-Ethyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2684090
CAS No.: 899727-80-1
M. Wt: 377.488
InChI Key: MQKOJGCGMWKZFH-UHFFFAOYSA-N
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Description

1'-Ethyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a useful research compound. Its molecular formula is C23H27N3O2 and its molecular weight is 377.488. The purity is usually 95%.
BenchChem offers high-quality 1'-Ethyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-Ethyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Ligand Research

  • Spiropiperidines, including compounds with a structure similar to the specified chemical, have been studied for their affinity towards σ1- and σ2-receptors. These studies involve radioligand binding assays to understand the interactions of these compounds with receptor systems in guinea pig brain and rat liver membrane preparations. The research has shown that specific substituents, like a benzyl residue and a methoxy group, can significantly enhance σ1-receptor affinity (Maier & Wünsch, 2002).

Synthesis Methods and Efficiency

  • The compound has relevance in studies exploring efficient synthesis methods. For example, research has been conducted on the one-pot, three-component synthesis of related spiropiperidine derivatives using ultrasonic irradiation, demonstrating improved rates and yields compared to conventional methods (Wang et al., 2012).

Pharmaceutical Applications

  • Similar spiropiperidine compounds have been investigated for their potential as c-Met/ALK dual inhibitors, showing significant tumor growth inhibition in pharmacological and antitumor assays. This demonstrates the compound's potential relevance in cancer treatment research (Li et al., 2013).

Antimicrobial and Anticancer Activities

  • Derivatives of fused oxazines, closely related to the specified compound, have been synthesized and evaluated for their antioxidant and anticancer activities. This indicates the compound's potential utility in developing new pharmaceutical agents (Mahmoud et al., 2017).

CNS Agents

  • Spiropiperidine derivatives have also been synthesized as potential central nervous system (CNS) agents. Studies indicate that certain modifications to the spiro[isobenzofuran-1(3H),4'-piperidine] moiety can significantly influence CNS activity (Bauer et al., 1976).

Properties

IUPAC Name

1'-ethyl-7-methoxy-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-3-25-14-12-23(13-15-25)26-20(16-19(24-26)17-8-5-4-6-9-17)18-10-7-11-21(27-2)22(18)28-23/h4-11,20H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKOJGCGMWKZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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